3-(1H-Pyrazol-5-yl)pyridin-4-amine
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Overview
Description
3-(1H-Pyrazol-5-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities . The presence of both nitrogen atoms in the pyrazole ring and the amino group in the pyridine ring makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The compound 3-(1H-Pyrazol-5-yl)pyridin-4-amine, also known as 3-(1H-pyrazol-3-yl)pyridin-4-amine, primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
This interaction may inhibit the protein’s activity, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The compound’s interaction with its target protein affects various biochemical pathways. The inhibition of the serine/threonine-protein kinase B-raf can disrupt the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .
Result of Action
The compound’s action results in molecular and cellular effects that can be observed in vitro. For instance, some compounds with a similar structure have shown superior cytotoxic activities against certain cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other molecules, and the temperature. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo-pyridines, the family of compounds to which 3-(1H-Pyrazol-5-yl)pyridin-4-amine belongs, have been the subject of numerous studies due to their close similarity to the purine bases adenine and guanine . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to these purine bases.
Cellular Effects
Related compounds have been shown to have various effects on cells .
Molecular Mechanism
It is known that pyrazolo-pyridines can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has excellent thermal stability, with a decomposition temperature of 465.369°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, which is then coupled with a pyridine derivative . The reaction conditions often involve the use of acidic or basic catalysts and can be carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-5-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-(1H-Pyrazol-5-yl)pyridin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the pyridine ring.
4-Aminopyridine: Contains the pyridine ring but lacks the pyrazole ring.
Pyrazolo[1,5-a]pyrimidine: A fused heterocyclic compound with both pyrazole and pyrimidine rings.
Uniqueness
3-(1H-Pyrazol-5-yl)pyridin-4-amine is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct reactivity and biological activity . This dual functionality makes it a valuable scaffold for the development of diverse chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-10-5-6(7)8-2-4-11-12-8/h1-5H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTUNFRIKJVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138009-61-5 |
Source
|
Record name | 3-(1H-pyrazol-3-yl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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